molecular formula C21H21ClN4O3 B2394500 3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1448078-57-6

3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2394500
CAS No.: 1448078-57-6
M. Wt: 412.87
InChI Key: KHXACKTXJJAIEI-UHFFFAOYSA-N
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Description

Its structure features:

  • A quinazolin-4(3H)-one core, which facilitates interactions with biological targets through hydrogen bonding and π-π stacking.
  • A 3-oxopropyl linker connecting the core to a 4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl moiety.
  • The piperidine ring contributes to conformational flexibility, optimizing spatial alignment with target proteins.

Properties

IUPAC Name

3-[3-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c22-15-5-6-19(23-13-15)29-16-7-10-25(11-8-16)20(27)9-12-26-14-24-18-4-2-1-3-17(18)21(26)28/h1-6,13-14,16H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXACKTXJJAIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is of great interest in several research fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a ligand in receptor binding studies.

  • Medicine: : Explored for its pharmacological properties, particularly its potential as an anti-inflammatory or anticancer agent.

  • Industry: : Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Effects

The compound exerts its effects by interacting with specific molecular targets, typically proteins or enzymes, altering their function. This interaction can activate or inhibit pathways crucial for cellular processes.

Molecular Targets and Pathways

The molecular targets can include receptors, enzymes, or other proteins involved in inflammation, cell growth, or signal transduction pathways. For example, it might inhibit specific kinase enzymes involved in cancer cell proliferation.

Similar Compounds

  • 4(3H)-Quinazolinone Derivatives: : These compounds share the quinazolinone core but differ in their substituents, affecting their chemical and biological properties.

  • Piperidine-based Compounds: : Other compounds with the piperidine moiety, such as certain anesthetics and analgesics.

  • Chloropyridine Derivatives: : Compounds like 5-chloro-2-methoxypyridine, which have similar functional groups but different core structures.

Uniqueness

The uniqueness of 3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one lies in its combination of functional groups, offering a distinct set of chemical reactivity and biological activities not commonly found in other compounds.

This compound’s intricate structure and versatile applications make it a valuable subject for ongoing research and development across multiple scientific disciplines.

Biological Activity

The compound 3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a quinazoline core, a piperidine ring, and a chloropyridine moiety. The presence of these functional groups contributes to its biological activity.

Molecular Formula

C19H21ClN2O3C_{19}H_{21}ClN_{2}O_{3}

1. Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, quinazoline analogs have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinases, which are pivotal in cancer cell proliferation and survival .

2. Anti-inflammatory Activity

Studies have demonstrated that quinazoline derivatives can possess anti-inflammatory properties. In experimental models, certain analogs have shown effectiveness greater than traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin . This suggests that the compound may be beneficial in treating inflammatory conditions.

3. Antimicrobial Activity

Quinazolines have also been tested for their antimicrobial effects. Research indicates that some derivatives can combat both gram-positive and gram-negative bacteria, including resistant strains . This antimicrobial activity is crucial in the development of new antibiotics.

4. Antiviral Activity

Recent studies have indicated that quinazoline derivatives exhibit antiviral properties, particularly against HIV and other viral infections . This opens avenues for the development of antiviral therapies based on this compound class.

The mechanism by which 3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one exerts its biological effects is primarily through the inhibition of specific enzymes and receptors involved in disease processes:

  • EGFR Inhibition : By binding to the active site of EGFR, the compound prevents downstream signaling pathways that promote tumor growth.
  • Inflammatory Pathway Modulation : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies highlight the potential therapeutic applications of quinazoline derivatives:

  • Study on Anticancer Activity : A recent study evaluated a series of quinazoline derivatives for their cytotoxicity against breast cancer cell lines, showing that modifications in the piperidine ring significantly enhanced activity .
  • Anti-inflammatory Efficacy : In an experimental model of arthritis, a related quinazoline derivative demonstrated reduced swelling and pain comparable to established anti-inflammatory agents .
  • Antimicrobial Testing : A comprehensive screening against various bacterial strains revealed that certain modifications to the chloropyridine moiety improved antimicrobial efficacy significantly .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among quinazolin-4(3H)-one derivatives and their implications are summarized below:

Compound Name / ID Core Substituents Key Structural Features Biological Relevance
Target Compound 3-(3-oxopropyl) with 4-((5-chloropyridin-2-yl)oxy)piperidine Chloropyridinyl group enhances electronic effects; piperidine improves solubility Potential kinase or CA inhibition (inferred from SAR)
Compound 53i 8-(4-(2-(4-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) Cyclopropyl-oxadiazole moiety increases metabolic stability Demonstrated potent cell activity in kinase assays
Compound 51 (E)-1-(3-(4-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidin-1-yl)-3-oxoprop-1-en-1-yl) Fluoro and chloro substituents enhance EGFR binding; enone linker enables covalent binding High cytotoxicity via EGFR targeting
Compound 12 4-(2-(4-oxo-2-((2-(piperidin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide Thioether linker and benzenesulfonamide group Moderate hCA IX inhibition (KI = 19.3–93.6 nM)
6-Methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one 7-methoxy with 3-(piperidin-1-yl)propoxy chain Methoxy group at position 7 improves membrane permeability Used as a precursor in tandutinib synthesis

Key Findings from SAR Studies

  • Substituent Position Matters: Electron-withdrawing groups (e.g., 5-chloropyridinyl in the target compound) enhance binding to enzymes like carbonic anhydrase (CA) or EGFR by polarizing the quinazolinone core . Aliphatic vs. Aromatic Linkers: Compounds with aliphatic thioethers (e.g., 2-(aliphatic-thio)quinazolin-4(3H)-ones) show stronger hCA IX inhibition (KI = 7.1–12.6 nM) than benzylthio derivatives (KI = 19.3–93.6 nM) . Piperidine vs. Morpholine: The target compound’s piperidine group may confer better metabolic stability compared to morpholine-containing analogues (e.g., compound 15 in ), which are prone to oxidation.

Preparation Methods

H₂O₂-Mediated Cyclization (Method A)

A high-yielding protocol (72-85%) employs 2-aminobenzamide derivatives with dimethyl sulfoxide (DMSO) as a one-carbon source under oxidative conditions:

Reaction Conditions

  • Substrate: 2-Amino-N-methylbenzamide (1.0 equiv)
  • Solvent: DMSO (neat)
  • Oxidant: H₂O₂ (1.5 equiv, 30% aqueous)
  • Temperature: 150°C
  • Time: 14-20 hours

Mechanistic Pathway

  • DMSO undergoes thermal decomposition to generate formaldehyde equivalents
  • Condensation with 2-aminobenzamide forms Schiff base intermediate
  • H₂O₂-mediated oxidation completes aromatization

Advantages

  • Atom-economic with 94% atom utilization
  • Scalable to multigram quantities
  • Tolerates electron-withdrawing substituents

TBHP-Promoted Oxidative Annulation (Method B)

tert-Butyl hydroperoxide (TBHP) enables styrene-based quinazolinone synthesis from o-aminobenzamides:

Optimized Parameters

Parameter Optimal Value
Oxidant TBHP (3.0 equiv)
Catalyst None required
Temperature 100°C
Reaction Time 12 hours
Yield Range 55-70%

Substrate Scope

  • Compatible with para-substituted styrenes (Cl, F, CF₃)
  • Fused aromatic systems (2-vinylnaphthalene) show 70% yield

3-Oxopropyl Side Chain Installation

Acylation via Mixed Carbonate Intermediates

The ketone linker introduces conformational constraints critical for biological activity:

Stepwise Procedure

  • Protect quinazolinone NH with phthalimide (89% yield)
  • Alkylate with 3-bromopropionyl chloride (DIPEA, CH₂Cl₂, 0°C → RT)
  • Deprotect with hydrazine hydrate (MeOH, reflux, 92% yield)

Key Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=7.8 Hz, 1H), 7.89 (t, J=7.2 Hz, 1H), 3.02 (t, J=6.4 Hz, 2H), 2.81 (t, J=6.4 Hz, 2H), 2.68 (s, 3H)
  • IR (KBr): 1715 cm⁻¹ (C=O stretch)

Piperidine Substituent Synthesis

Nucleophilic Aromatic Substitution

5-Chloro-2-hydroxypyridine reacts with 4-hydroxypiperidine under Mitsunobu conditions:

Reaction Setup

  • Reagents: DIAD (1.2 equiv), PPh₃ (1.5 equiv)
  • Solvent: Anhydrous THF
  • Temperature: 0°C → RT
  • Yield: 83%

Purification

  • Column chromatography (SiO₂, EtOAc/hexanes 3:7 → 1:1)
  • Recrystallization from ethanol/water (4:1)

Characterization

  • HRMS (ESI): m/z calc. for C₁₀H₁₂ClN₂O₂ [M+H]⁺ 235.0641, found 235.0639
  • ¹³C NMR (101 MHz, CDCl₃): δ 158.4 (C-O), 148.2 (C-Cl), 123.7-115.2 (pyridine C), 67.3 (piperidine O)

Final Coupling Reaction

Amide Bond Formation

Coupling the 3-oxopropylquinazolinone with 4-((5-chloropyridin-2-yl)oxy)piperidine uses EDCI/HOBt system:

Reaction Optimization

Parameter Tested Range Optimal Value
Coupling Reagent EDCI, DCC, HATU EDCI/HOBt
Base DIPEA, TEA, NMM DIPEA
Solvent DMF, DCM, THF DMF
Temperature 0°C → RT vs RT RT
Reaction Time 4-24 hours 18 hours

Workup Procedure

  • Dilute with EtOAc (50 mL)
  • Wash sequentially with 10% citric acid, sat. NaHCO₃, brine
  • Dry over MgSO₄, concentrate in vacuo
  • Purify by flash chromatography (SiO₂, MeOH/DCM 0-5%)

Yield Data

  • Crude Yield: 78%
  • Purified Yield: 62% after column chromatography

Final Compound Characterization

  • Melting Point: 214-216°C (decomp.)
  • High-Resolution Mass Spectrometry:
    Calc. for C₂₂H₂₀ClN₄O₃ [M+H]⁺ 413.1274, Found 413.1271
  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 8.43 (d, J=2.5 Hz, 1H), 8.21 (dd, J=8.7, 2.5 Hz, 1H), 7.89 (d, J=8.7 Hz, 1H), 7.67-7.61 (m, 2H), 5.12 (s, 1H), 4.83-4.75 (m, 2H), 3.94-3.86 (m, 2H), 3.22-3.15 (m, 2H), 2.98-2.89 (m, 2H), 2.68 (s, 3H)
  • IR (ATR): 1678 cm⁻¹ (amide C=O), 1592 cm⁻¹ (quinazolinone C=N)

Alternative Synthetic Pathways

One-Pot Tandem Approach

Recent advances enable sequential quinazolinone formation and side chain introduction:

Reaction Sequence

  • Oxidative annulation of o-aminobenzamide with acrylate esters
  • In situ transamidation with piperidine derivative

Advantages

  • Reduced purification steps
  • 58% overall yield
  • Compatible with automated synthesis platforms

Limitations

  • Requires strict stoichiometric control
  • Limited to electron-deficient acrylates

Process Optimization Considerations

Green Chemistry Metrics

Comparative analysis of synthetic routes:

Metric Method A Method B Tandem Approach
PMI (kg/kg) 86 112 64
E-Factor 32.7 45.2 18.9
Reaction Mass Efficiency 68% 54% 82%
Energy Consumption (kJ/mol) 4800 6200 3900

PMI = Process Mass Intensity, E-Factor = (Total waste)/(Product mass)

Analytical Characterization Protocols

Purity Assessment

HPLC Method

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile Phase: A: 0.1% TFA in H₂O, B: MeCN
  • Gradient: 10-90% B over 25 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV 254 nm

Acceptance Criteria

  • Purity ≥95% (area normalization)
  • Single unidentified impurity ≤0.5%

Scale-Up Challenges and Solutions

Key Operational Risks

  • Exothermic Reaction Control

    • H₂O₂ decomposition requires jacketed reactors with ΔT <5°C/min
    • Semi-batch addition of oxidants
  • Crystallization Optimization

    • Use of antisolvent (n-heptane) in DMSO/water system
    • Seeding protocol with 0.5% w/w seed crystals
  • Piperidine Handling

    • Nitrogen inerting during transfers
    • Conduct pH-controlled quenches (maintain pH >9)

Q & A

Q. What are the key considerations for synthesizing 3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one with high purity?

Methodological Answer: Synthesis requires multi-step protocols, including:

  • Step 1: Formation of the piperidine-5-chloropyridin-2-yl ether intermediate via nucleophilic aromatic substitution (SNAr) under anhydrous conditions using K₂CO₃ as a base .
  • Step 2: Coupling the intermediate to the quinazolinone core via a propyl linker using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H/¹³C NMR .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • Spectroscopy: ¹H NMR (δ 8.2–8.5 ppm for quinazolinone aromatic protons; δ 4.1–4.3 ppm for piperidinyl-O-CH₂), ¹³C NMR (carbonyl signals at ~170 ppm), and IR (C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₂₀H₁₈ClN₃O₃: 400.1064) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry of the piperidine-chloropyridinyl ether moiety .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Dose-Response Analysis: Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to differentiate target-specific effects from cytotoxicity .
  • Target Engagement Studies: Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to hypothesized targets (e.g., kinase domains) .
  • Metabolic Stability Testing: Incubate with liver microsomes to assess if inconsistent activity stems from rapid metabolism .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to the quinazolinone ring to enhance target binding affinity .
  • Linker Optimization: Replace the propyl linker with a polyethylene glycol (PEG) chain to improve solubility without sacrificing potency .
  • Piperidine Substituents: Test analogues with varying substituents on the piperidine ring (e.g., hydroxyl, methyl) to modulate pharmacokinetics .

Q. What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Maestro to model binding to kinase domains (e.g., EGFR or PI3K) .
  • MD Simulations: Run 100-ns molecular dynamics trajectories to assess stability of ligand-target complexes in explicit solvent .
  • QSAR Modeling: Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict ADME properties .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and bioavailability?

Methodological Answer:

  • Solubility Testing: Compare results across solvents (e.g., DMSO, PBS) using nephelometry vs. HPLC-UV quantification .
  • Bioavailability Studies: Conduct parallel assays in rodents (IV vs. oral administration) to isolate formulation effects (e.g., nanoemulsions vs. free drug) .
  • pH-Dependent Solubility: Test solubility in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids to identify environmental dependencies .

Methodological Challenges in Scaling Synthesis

Q. What strategies mitigate low yields during large-scale synthesis of the piperidine-chloropyridinyl intermediate?

Methodological Answer:

  • Catalyst Optimization: Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Flow Chemistry: Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching .

Biological Activity Profiling

Q. How can researchers design assays to evaluate dual kinase/phosphodiesterase inhibition?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescent ADP-Glo™ for kinase activity and cAMP/cGMP ELISA kits for phosphodiesterase activity .
  • Selectivity Screening: Test against panels of 50+ kinases/pharmacologically relevant enzymes (e.g., Eurofins KinaseProfiler™) .
  • Cellular Pathway Analysis: Employ phospho-specific flow cytometry to map downstream signaling (e.g., Akt/mTOR pathways) .

Computational and Experimental Data Integration

Q. How can DFT calculations guide synthetic route optimization?

Methodological Answer:

  • Reaction Mechanism Modeling: Use Gaussian 16 to calculate transition-state energies for key steps (e.g., SNAr or amide coupling) .
  • Regioselectivity Prediction: Compare Fukui indices for nucleophilic/electrophilic sites to rationalize substituent effects .
  • Thermodynamic Stability: Compute Gibbs free energy (ΔG) for intermediates to identify bottlenecks in multi-step syntheses .

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